molecular formula C10H17N3O B1324898 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 733748-92-0

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B1324898
CAS No.: 733748-92-0
M. Wt: 195.26 g/mol
InChI Key: QDRJZNBKSMAEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is an organic compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol It features a piperidine ring substituted with an oxadiazole moiety, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the molecule.

Scientific Research Applications

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring with a piperidine moiety makes it a versatile scaffold for various applications in research and industry .

Properties

IUPAC Name

5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRJZNBKSMAEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639911
Record name 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733748-92-0
Record name 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 6
Reactant of Route 6
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.